

Technical Guide: Boc-beta-Hoglu(Obzl)-OH in Peptidomimetic Design

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Compound of Interest

Compound Name: *Boc-beta-Hoglu(Obzl)-OH*

CAS No.: *218943-30-7*

Cat. No.: *B558360*

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Executive Summary

Boc-beta-Hoglu(Obzl)-OH (Boc-L-

-homoglutamic acid

-benzyl ester) represents a critical building block in the synthesis of

-peptide foldamers and proteolytically stable peptidomimetics. Unlike standard

-amino acids, this

-homo derivative introduces an additional methylene unit (

) into the peptide backbone while retaining the glutamic acid side-chain functionality. This structural expansion imparts unique conformational properties—most notably the propensity to form 14-helices—and renders the resulting oligomers resistant to standard proteases. This guide details the chemical architecture, synthesis, and application of this molecule in high-fidelity drug design.

Chemical Architecture & Fundamental Properties[1]

[2]

Structural Analysis

The distinction between

-Glutamic acid and

-Homoglutamic acid is the insertion of a methylene group between the

-carbon and the carbonyl group.

- Alpha-Glu:
- Beta-HomoGlu:

In **Boc-beta-Hoglu(Obzl)-OH** (CAS: 218943-30-7), the side chain (

) is attached to the

-carbon (relative to the carboxyl). This classifies it specifically as a

-amino acid.

Property	Specification
Chemical Name	Boc-L- -homoglutamic acid -benzyl ester
Molecular Formula	
Molecular Weight	~351.4 g/mol
Protecting Groups	N-term: Boc (Acid labile: TFA); Side-chain: Benzyl ester (Obzl) (HF or /Pd labile)
Stereochemistry	L-configuration (derived from L-Glu via Arndt- Eistert)

Mechanistic Impact on Backbone

The insertion of the methylene group unlocks new regions in the Ramachandran plot. While

-peptides typically form

-helices (3.6 residues/turn),

-peptides containing residues like beta-Hoglu predominantly adopt a 14-helix conformation (approx. 3 residues/turn) in organic solvents, stabilized by a hydrogen bond between the amide proton at position

and the carbonyl oxygen at position

(forming a 14-membered ring).[1]

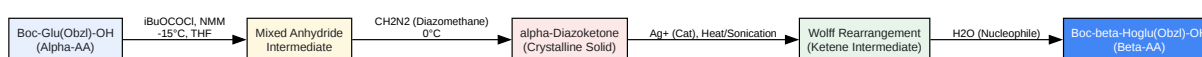
Synthesis of the Building Block: Arndt-Eistert Homologation

The synthesis of **Boc-beta-Hoglu(Obzl)-OH** is rarely done de novo; it is typically generated from the commercially available

-amino acid precursor Boc-Glu(Obzl)-OH via Arndt-Eistert homologation. This pathway preserves stereochemical integrity.

Synthesis Workflow

The process involves three critical phases: Activation, Diazotization, and Wolff Rearrangement.
[2]



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Figure 1: Arndt-Eistert Homologation Pathway for converting alpha-Glu to beta-Hoglu.

Critical Experimental Considerations

- Diazomethane Safety: This reaction requires diazomethane (

), which is explosive and toxic.[3][4] Modern protocols often substitute this with TMS-diazomethane or generate

in situ using specialized reactors.

- Wolff Rearrangement: The silver-catalyzed rearrangement of the diazoketone is the rate-determining step. Ultrasound promotion (sonication) has been shown to improve yields and reduce reaction times compared to thermal rearrangement [1].
- Stereoretention: The rearrangement proceeds with high fidelity, retaining the configuration of the chiral center.

Peptidomimetic Design Strategy

The 14-Helix Foldamer

The primary utility of **Boc-beta-Hoglu(Obzl)-OH** is in the construction of foldamers.

- Mechanism:

-amino acids favor a gauche conformation around the
bond.

- Stabilization: The 14-helix is defined by

hydrogen bonding.[1]

- Design Rule: To maximize helical stability in water, beta-Hoglu (which has a flexible side chain) is often copolymerized with rigid cyclic

-amino acids like ACHC (trans-2-aminocyclohexanecarboxylic acid) or organized into amphiphilic patterns where the Glu side chains form salt bridges (e.g., with

-HomoLys) on one face of the helix [2].

Proteolytic Stability

Peptides containing

-amino acids are largely unrecognizable to endogenous peptidases (trypsin, chymotrypsin, pepsin).[5] Incorporating **Boc-beta-Hoglu(Obzl)-OH** into a sequence extends the plasma half-life of the therapeutic candidate from minutes to hours or days [3].

Solid-Phase Peptide Synthesis (SPPS) Protocol

Integrating **Boc-beta-Hoglu(Obzl)-OH** into a peptide chain requires modified SPPS protocols due to the altered kinetics of

-amino acid coupling.

Coupling Reagents

Standard DCC/HOBt coupling is often insufficient for

-peptides due to steric hindrance and rapid on-resin folding (aggregation).

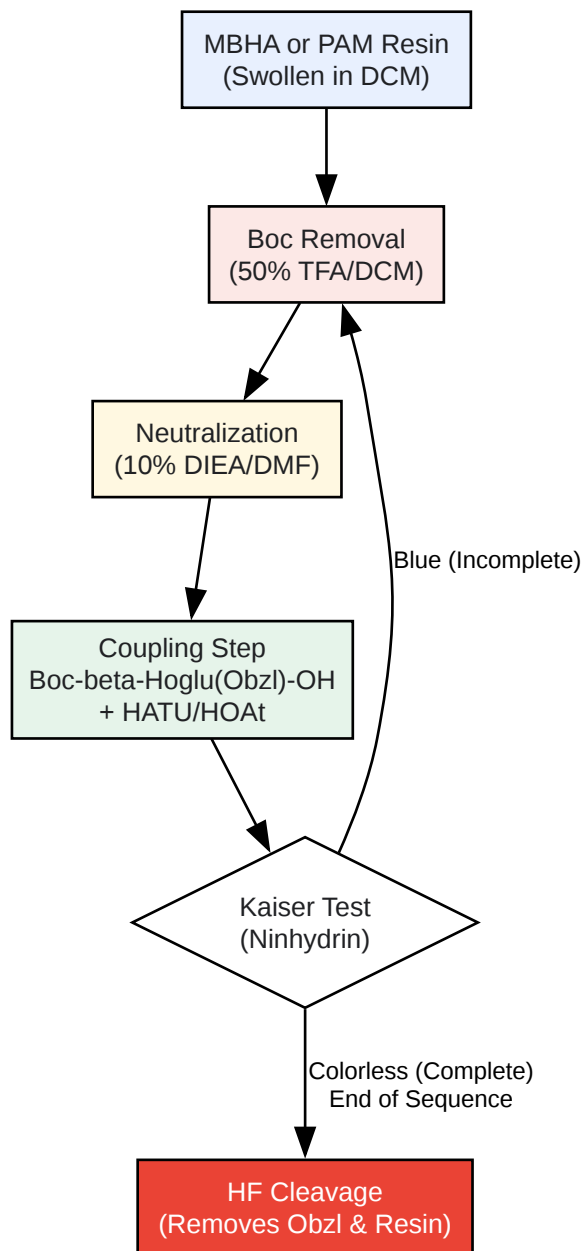
- Recommended: HATU/HOAt or PyBOP/DIEA.
- Stoichiometry: 3-4 equivalents of AA and coupling reagent.
- Reaction Time: Extended coupling times (2–4 hours) are recommended.

The Boc/Bzl Strategy

Since the building block is Boc-protected, the synthesis follows the Boc/Bzl strategy.

Step	Reagent	Duration	Mechanism
Boc Deprotection	50% TFA in DCM	2 x 5 min	Acidolytic cleavage of N-term Boc
Wash	DCM (x3), DMF (x3)	1 min ea	Removal of TFA salts
Neutralization	10% DIEA in DMF	2 x 1 min	Free base formation
Coupling	Boc-beta-Hoglu + HATU + DIEA	2-4 hours	Amide bond formation
Final Cleavage	HF (anhydrous) + p-Cresol	1 hour @ 0°C	Cleaves peptide from resin AND removes Obzl

Synthesis Workflow Diagram



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Figure 2: Optimized Boc/Bzl SPPS Cycle for Beta-Peptide Assembly.

Troubleshooting

- Aggregation:

-peptides fold readily on resin, leading to difficult couplings. If the Kaiser test remains positive, use Magic Mixture (DCM/DMF/NMP/1% Triton X-100) or elevate temperature to 50°C during coupling.

- **Obzl Removal:** The benzyl ester is stable to TFA but removed by HF. If HF is unavailable, specialized hydrogenation protocols (high pressure, Pd/C) in solution phase after TFA cleavage (using a linker like PAM) can be used, but HF is standard for this protecting group strategy.

Case Applications

RGD Mimetics (Integrin Inhibitors)

The RGD (Arg-Gly-Asp) sequence is a universal ligand for integrins. Replacing Asp with

-HomoGlu (or

-HomoAsp) alters the distance and orientation of the carboxylate pharmacophore.

- **Application:** Researchers utilized

-homo amino acids to create selective

integrin inhibitors. The extended backbone of beta-Hoglu allows for fine-tuning the distance between the basic Guanidine (Arg) and acidic Carboxyl (Glu/Asp) groups, optimizing receptor fit [4].

Amphiphilic Antimicrobial Peptides

Synthetic

-peptides mimicking magainin have been designed using alternating hydrophobic and hydrophilic

-residues.

- **Role of Boc-beta-Hoglu:** Used as the hydrophilic, anionic residue. When deprotected (Obzl removed), the free carboxylate contributes to the amphiphilicity required for membrane disruption while resisting degradation by bacterial proteases [2].

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